Pomalidomide 5'-piperazine-4-methylpiperidine dihydrochloride

Description

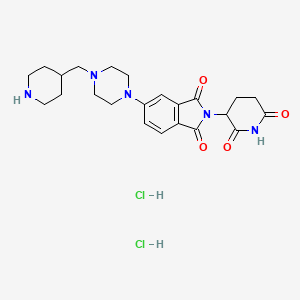

This compound is a synthetic small molecule featuring an isoindoline-1,3-dione core substituted with a 2,6-dioxopiperidin-3-yl group at position 2 and a 4-(piperidin-4-ylmethyl)piperazine moiety at position 4. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications. Structurally, it belongs to the immunomodulatory imide drug (IMiD) family, sharing similarities with thalidomide derivatives but with distinct substitutions that may influence target binding (e.g., cereblon) and pharmacokinetic properties .

Propriétés

Formule moléculaire |

C23H31Cl2N5O4 |

|---|---|

Poids moléculaire |

512.4 g/mol |

Nom IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-[4-(piperidin-4-ylmethyl)piperazin-1-yl]isoindole-1,3-dione;dihydrochloride |

InChI |

InChI=1S/C23H29N5O4.2ClH/c29-20-4-3-19(21(30)25-20)28-22(31)17-2-1-16(13-18(17)23(28)32)27-11-9-26(10-12-27)14-15-5-7-24-8-6-15;;/h1-2,13,15,19,24H,3-12,14H2,(H,25,29,30);2*1H |

Clé InChI |

CQBJJJWFJQLQSG-UHFFFAOYSA-N |

SMILES canonique |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CC5CCNCC5.Cl.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving a suitable precursor.

Formation of the Piperazine Ring: The piperazine ring is formed by reacting a suitable diamine with a dihalide under controlled conditions.

Coupling of the Rings: The piperidine and piperazine rings are coupled using a linker molecule, often involving a nucleophilic substitution reaction.

Formation of the Isoindoline-1,3-dione Moiety: This moiety is synthesized through a cyclization reaction involving a suitable precursor.

Final Coupling and Hydrochloride Formation: The final product is obtained by coupling the isoindoline-1,3-dione moiety with the piperidine-piperazine intermediate, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline-1,3-dione moiety.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Applications De Recherche Scientifique

2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine and piperazine rings are known to interact with neurotransmitter receptors, potentially modulating their activity. The isoindoline-1,3-dione moiety may interact with enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Key Structural Differences Among Isoindoline-1,3-dione Derivatives

Key Findings:

Positional Effects : Substitution at position 5 (vs. 4 in ) may alter substrate orientation in enzymatic pockets, impacting proteasomal degradation of target proteins (e.g., IKZF1/3 in hematologic cancers).

Functional Analogues (Non-Structural)

Table 2: Functional Comparison with Apoptosis-Inducing Agents

Key Findings:

Mechanistic Divergence : Unlike the target compound, naftopidil induces apoptosis via caspase-8/3 activation independent of cereblon, highlighting functional overlap in anticancer effects despite structural dissimilarity .

Target Selectivity : The target compound’s IMiD-like mechanism may offer advantages in hematologic malignancies, whereas naftopidil’s broad caspase activation suggests utility in solid tumors like mesothelioma .

Research Implications and Limitations

Activité Biologique

The compound 2-(2,6-Dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride is a synthetic derivative with potential pharmacological applications. Its complex structure suggests multiple biological activities, particularly in the realm of targeted protein degradation and modulation of immune responses. This article examines its biological activity based on available research findings.

- IUPAC Name : 2-(2,6-dioxopiperidin-3-yl)-5-(4-(piperidin-4-ylmethyl)piperazin-1-yl)isoindoline-1,3-dione dihydrochloride

- Molecular Formula : C23H28Cl2N5O4

- Molecular Weight : 525.19 g/mol

- CAS Number : 2636798-69-9

Research indicates that compounds similar to this isoindoline derivative may act as inhibitors of programmed cell death protein 1 (PD-1) interactions, which are critical in regulating immune responses. By modulating the PD-1/PD-L1 pathway, these compounds can potentially enhance T-cell activity against tumors and infections .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| PD-1 Inhibition | Enhanced immune response | |

| NLRP3 Inhibition | Reduced IL-1β release | |

| Pyroptosis Prevention | Significant reduction in cell death (up to 39.2%) |

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant biological activity. For instance, the inhibition of IL-1β release in LPS/ATP-stimulated human macrophages was noted, suggesting an anti-inflammatory effect. The activity was concentration-dependent, with some compounds achieving up to 35% reduction in pyroptotic cell death .

Case Studies

A notable case study involved testing the compound's effects on mouse splenocytes. The compound exhibited a remarkable ability to rescue immune cells from apoptosis in the presence of PD-L1, achieving a rescue rate of up to 92% at a concentration of 100 nM . This highlights its potential as a therapeutic agent in cancer immunotherapy.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on similar compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are essential for determining safety profiles; however, preliminary data indicate low toxicity at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.